BenchChemオンラインストアへようこそ!

rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis

Hydrogen bonding Permeability Drug-likeness

rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis (CAS 1909294‑37‑6) is a racemic, cis‑fused bicyclic lactam building block incorporating an N‑methyl substituent on the pyrrolidinone ring. It possesses a molecular weight of 154 Da, a predicted logP of −0.44, a polar surface area of 32 Ų, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and an Fsp³ value of 0.875, indicating a highly saturated scaffold.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 1909294-37-6
Cat. No. B2598422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis
CAS1909294-37-6
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESCN1CC2C(C1=O)CCCN2
InChIInChI=1S/C8H14N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
InChIKeyUOYAAMWAJPWIIL-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis (CAS 1909294-37-6): Procurement-Grade Physicochemical & Structural Overview


rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis (CAS 1909294‑37‑6) is a racemic, cis‑fused bicyclic lactam building block incorporating an N‑methyl substituent on the pyrrolidinone ring. It possesses a molecular weight of 154 Da, a predicted logP of −0.44, a polar surface area of 32 Ų, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and an Fsp³ value of 0.875, indicating a highly saturated scaffold [1]. The compound belongs to the broader octahydro‑1H‑pyrrolo[3,4‑b]pyridin‑5‑one family, which serves as a key intermediate in the synthesis of fluoroquinolone antibiotics such as moxifloxacin [2]. Compared with the widely employed N‑benzyl analog, the N‑methyl variant offers a distinct steric and electronic profile that can be exploited in medicinal chemistry and fragment‑based drug discovery.

Why Generic Substitution of rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis Is Problematic


Even minor structural modifications within the octahydro‑pyrrolo[3,4‑b]pyridin‑5‑one scaffold can profoundly alter physicochemical properties, hydrogen‑bonding capacity, and metabolic fate. The N‑methyl group present in this compound eliminates one hydrogen‑bond donor relative to the N–H parent, reduces polarity, and introduces a site for oxidative N‑demethylation [1]. These differences can affect solubility, permeability, and pharmacokinetics in ways that are not predictable from the core scaffold alone. Consequently, substituting an N‑H, N‑benzyl, or alternative N‑alkyl analog without prior experimental validation risks inconsistent biological results and failed synthetic campaigns, making literal specification essential for reproducible research and process development.

Quantitative Differentiation Evidence for rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis


Reduced Hydrogen‑Bond Donor Capacity vs. N–H Analog

The target compound bears only one N–H hydrogen‑bond donor (the piperidine NH) because the lactam nitrogen is methylated. In contrast, the unsubstituted (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one (CAS 1820576‑11‑1) possesses two N–H donors (piperidine NH + lactam NH) [1]. Fewer hydrogen‑bond donors generally correlate with improved membrane permeability and oral absorption potential [2].

Hydrogen bonding Permeability Drug-likeness

Increased Lipophilicity (logP) Over the N–H Parent

The predicted logP of the N‑methyl compound is −0.44, while the corresponding N–H analog (CAS 1820576‑11‑1) has a predicted logP of −0.5156 [1]. The ΔlogP of +0.0756 indicates a modest but measurable increase in lipophilicity attributable to the methyl group, which may enhance passive membrane permeability.

Lipophilicity logP Partitioning

Molecular Weight Differential vs. N–H Analog

The N‑methyl analog has a molecular weight of 154 Da, precisely 14 Da heavier than the N–H parent (140 Da) [1]. This difference corresponds to the methyl group and places the compound closer to the upper boundary of the ‘rule‑of‑three’ for fragment hits (MW ≤ 300), yet still within the lead‑like space (MW ≤ 350) [2].

Molecular weight Lead-likeness Fragment-based screening

Stereochemical Configuration: Racemic cis vs. Single Enantiomer

The target compound is supplied as a racemic mixture of the (4aR,7aS) and (4aS,7aR) enantiomers, both with cis ring junction geometry. In contrast, single‑enantiomer versions (e.g., CAS 1820576‑11‑1) are also commercially available. The importance of stereochemistry in this scaffold is underscored by patent literature demonstrating that the (S,S)‑octahydro‑pyrrolo[3,4‑b]pyridine fragment is essential for the antibacterial activity of moxifloxacin [1]. Researchers must choose between racemic material for achiral derivatizations and enantiopure stocks when chirality is critical.

Stereochemistry Chiral synthesis Moxifloxacin intermediate

N‑Methyl‑Specific Metabolic Vulnerability vs. N–H Analog

N‑Methyl lactams are known substrates for cytochrome P450‑mediated N‑demethylation, a metabolic pathway not available to the unsubstituted N–H lactam [1]. While quantitative microsomal stability data for this specific compound are not publicly available, class‑level evidence indicates that N‑methyl lactams undergo preferential oxidative N‑demethylation, which can serve as either a metabolic soft spot or a pro‑drug activation strategy depending on the target profile.

Metabolism N‑demethylation Microsomal stability

Recommended Research & Industrial Scenarios for rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis


Fragment‑Based Drug Discovery Requiring a Saturated, Low‑HBD Scaffold

With an Fsp³ of 0.875 and only one hydrogen‑bond donor, this N‑methyl lactam is an excellent candidate for fragment libraries targeting CNS or intracellular proteins where excessive hydrogen‑bonding potential would limit permeability [1]. Its low logP (−0.44) further supports aqueous solubility while retaining modest membrane partitioning capability.

Synthesis of N‑Substituted Bioisosteres of Moxifloxacin Intermediates

The octahydro‑pyrrolo[3,4‑b]pyridine core is a recognized intermediate in fluoroquinolone antibiotic synthesis; the N‑methyl variant provides a sterically and electronically differentiated alternative to the standard N‑benzyl intermediate, potentially yielding analogs with altered antibacterial spectra or resistance profiles [2].

Achiral Derivatization and Parallel Library Synthesis

As a racemic cis‑fused building block, this compound is well‑suited for high‑throughput parallel synthesis where stereochemical outcome is not critical, offering a cost‑effective alternative to enantiopure stocks for exploratory medicinal chemistry [3].

Metabolic Probe Design Leveraging N‑Demethylation

The presence of the N‑methyl group enables the design of metabolic probes that rely on cytochrome P450‑mediated N‑demethylation as a clearance mechanism or activation step, a strategy not available with the N–H parent scaffold [4].

Quote Request

Request a Quote for rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.